molecular formula C9H7Cl3O2 B3178921 Ethyl 2,4,5-trichlorobenzoate CAS No. 86569-86-0

Ethyl 2,4,5-trichlorobenzoate

Cat. No.: B3178921
CAS No.: 86569-86-0
M. Wt: 253.5 g/mol
InChI Key: DHDXXFMFLDHODO-UHFFFAOYSA-N
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Description

Ethyl 2,4,5-trichlorobenzoate is an organic compound with the molecular formula C9H7Cl3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4,5-trichlorobenzoate can be synthesized through a multi-step reaction process. One common method involves the chlorination of benzoic acid to produce 2,4,5-trichlorobenzoic acid, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically involve heating the mixture to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,5-trichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,4,5-trichlorobenzoic acid and ethanol.

    Reduction: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with different functional groups replacing the chlorine atoms.

    Hydrolysis: The major products are 2,4,5-trichlorobenzoic acid and ethanol.

    Reduction: The products are less chlorinated benzoates.

Scientific Research Applications

Ethyl 2,4,5-trichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trichlorobenzoate involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4,5-trichlorobenzoate is unique due to its specific substitution pattern on the benzene ring and the presence of the ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2,4,5-trichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDXXFMFLDHODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86569-86-0
Record name Benzoic acid, 2,4,5-trichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86569-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,5-trichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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